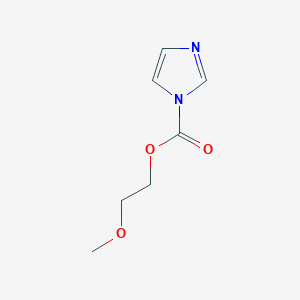
2-Methoxyethyl 1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL is a compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an imidazole ring and a methoxypolyoxyethylene chain. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL typically involves the reaction of methoxypolyethylene glycol with carbonyl imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually catalyzed by a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL can yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The methoxypolyoxyethylene chain enhances the solubility and stability of the compound, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL is unique due to its combination of an imidazole ring and a methoxypolyoxyethylene chain. Similar compounds include:
Methoxypolyethylene glycol imidazolyl carbonyl: Similar structure but may have different chain lengths.
Imidazolium-based ionic liquids: These compounds also contain imidazole rings but differ in their ionic nature and applications.
Properties
CAS No. |
86321-17-7 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-methoxyethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-11-4-5-12-7(10)9-3-2-8-6-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
SQFUIOWCOBPWPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)N1C=CN=C1 |
Related CAS |
86321-17-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


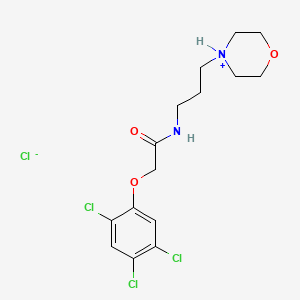

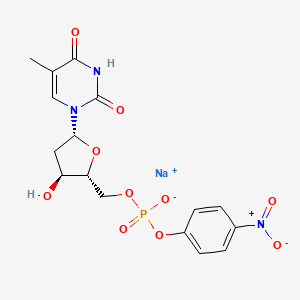
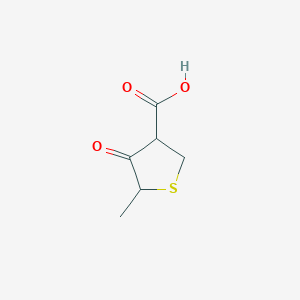
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
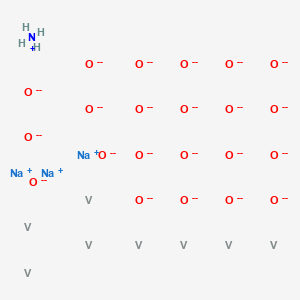
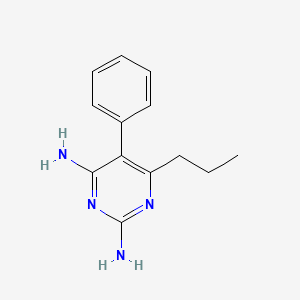
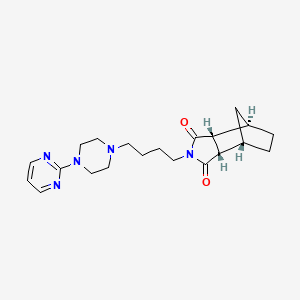
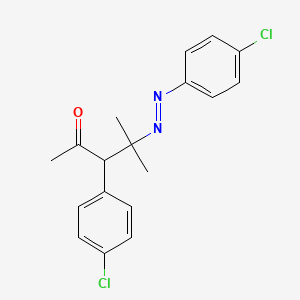
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
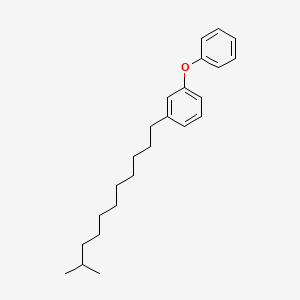
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
